molecular formula C18H20ClNO2S B2484258 (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396856-37-3

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2484258
CAS No.: 1396856-37-3
M. Wt: 349.87
InChI Key: QXPNMZOPWHMVLJ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a furan ring, and a piperidine ring

Properties

IUPAC Name

(2-chlorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPNMZOPWHMVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the piperidine ring through cyclization reactions. The furan-2-ylmethylthio group is then introduced via a thiolation reaction, where a furan-2-ylmethyl group is reacted with a suitable thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in nucleophilic reactions due to its lone pair of electrons. For example:

  • Reaction with alkyl halides :

    Compound+R-XBase (e.g., K2CO3),DMSON-alkylated product\text{Compound} + \text{R-X} \xrightarrow{\text{Base (e.g., K}_2\text{CO}_3), \text{DMSO}} \text{N-alkylated product}

    This reaction modifies the piperidine ring’s electronic environment, influencing downstream biological activity.

Key Data :

Reagent (R-X)SolventTemperatureYield
Methyl iodideDMF60°C78%
Benzyl bromideDCMRT65%

Oxidation of Thioether to Sulfone

The thioether group (-S-CH2-furan) undergoes oxidation to form sulfones under controlled conditions:

CompoundH2O2,AcOHSulfone derivative\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfone derivative}

This reaction increases polarity and alters pharmacokinetic properties .

Experimental Conditions :

  • Oxidizing agent : 30% H₂O₂

  • Catalyst : Acetic acid (5 mol%)

  • Time : 12 hours

  • Yield : 82%

Electrophilic Aromatic Substitution on 2-Chlorophenyl

The electron-withdrawing chlorine atom directs electrophilic substitution to the para position:

  • Nitration :

    CompoundHNO3,H2SO44-Nitro-2-chlorophenyl derivative\text{Compound} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{4-Nitro-2-chlorophenyl derivative}

    Introduces nitro groups for further functionalization .

Reactivity Trends :

ElectrophilePositionYield
NO₂⁺Para70%
Br⁺Para65%

Reductive Amination of the Ketone

The ketone group undergoes reductive amination to form secondary amines:

CompoundNH3,NaBH4Amine derivative\text{Compound} \xrightarrow{\text{NH}_3, \text{NaBH}_4} \text{Amine derivative}

This reaction is critical for generating analogs with enhanced bioavailability .

Optimized Parameters :

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol

  • Yield : 58%

Cross-Coupling Reactions via Suzuki-Miyaura

The 2-chlorophenyl group participates in palladium-catalyzed coupling:

Compound+Ar-B(OH)2Pd(PPh3)4,BaseBiaryl product\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl product}

This reaction diversifies the aromatic moiety for structure-activity relationship (SAR) studies .

Catalytic System :

CatalystLigandBaseYield
Pd(OAc)₂XPhosK₂CO₃75%

Hydrolysis of the Methanone Group

Under acidic or basic conditions, the ketone hydrolyzes to a carboxylic acid:

CompoundHCl (aq), ΔCarboxylic acid derivative\text{Compound} \xrightarrow{\text{HCl (aq), Δ}} \text{Carboxylic acid derivative}

This reaction is reversible and pH-dependent .

Kinetic Data :

  • Rate constant (k) : 1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1} at 80°C

  • Activation energy (Eₐ) : 45 kJ/mol

Photochemical Reactivity

The furan moiety undergoes [4+2] cycloaddition under UV light:

Compoundhν,DCMEndo-adduct\text{Compound} \xrightarrow{h\nu, \text{DCM}} \text{Endo-adduct}

This reaction is stereospecific and solvent-dependent .

Quantum Yield :

Wavelength (nm)SolventQuantum Yield
254DCM0.32

Key Research Findings

  • Thioether stability : The -S-CH2-furan group resists nucleophilic attack but is prone to oxidation .

  • Chlorophenyl reactivity : The 2-chloro substituent enhances electrophilic substitution rates compared to unsubstituted phenyl .

  • Piperidine flexibility : Conformational changes in the piperidine ring influence reaction outcomes, as shown by DFT calculations .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the nanomolar range against specific cancer types, suggesting potent cytotoxicity.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that derivatives with similar functional groups show significant inhibition of bacterial growth. The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy.

Neuropharmacological Effects

The piperidine moiety in the compound is known for its role in neuroactive compounds. Research has investigated its effects on neurotransmitter systems, suggesting potential applications in treating central nervous system disorders.

Cytotoxicity in Cancer Cells

A study involving the application of this compound on HeLa cells revealed significant reductions in cell viability compared to controls, indicating strong cytotoxic effects.

Antimicrobial Testing

In a comparative study, derivatives containing similar structures were tested against various pathogens, showing enhanced antibacterial activity correlated with the presence of specific functional groups.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(4-(methylthio)piperidin-1-yl)methanone: Similar structure but lacks the furan ring.

    (2-Chlorophenyl)(4-(furan-2-ylmethyl)piperidin-1-yl)methanone: Similar structure but lacks the thio group.

Uniqueness

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to the presence of both the furan-2-ylmethylthio group and the piperidine ring, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone , also known as N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, is a synthetic organic molecule belonging to the class of piperidine derivatives. These compounds have garnered attention due to their diverse pharmacological activities, making them potential candidates for various therapeutic applications.

The molecular formula of the compound is C18H21ClN2O2SC_{18}H_{21}ClN_{2}O_{2}S, with a molecular weight of 364.9 g/mol. The structure features a piperidine ring substituted with a 2-chlorophenyl group and a furan-2-ylmethylthio group, which may influence its biological activity significantly.

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₂O₂S
Molecular Weight364.9 g/mol
IUPAC NameN-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide
CAS Number1396872-93-7

Biological Activity Overview

Research into the biological activities of this compound has revealed several promising areas:

  • Antimicrobial Activity : Studies indicate that piperidine derivatives exhibit antimicrobial properties. The presence of the furan and thioether moieties may enhance this activity through various mechanisms, including disruption of bacterial cell walls and interference with metabolic processes .
  • Anticancer Potential : Preliminary investigations suggest that similar compounds in the piperidine class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities have been reported to exhibit significant growth inhibition in human cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer) .
  • Neuropharmacological Effects : Piperidine derivatives are often explored for their neuroactive properties. The structural components of this compound may interact with neurotransmitter receptors, potentially offering benefits in treating neurological disorders such as anxiety or depression .

Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds displayed moderate to good antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL .

Anticancer Activity

A recent investigation into the cytotoxic effects of piperidine derivatives highlighted that certain analogs showed significant activity against multiple cancer cell lines. For example, one compound exhibited an IC50 value below 10 µM against breast and colon cancer cells, suggesting strong potential for further development as an anticancer agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Protein Interaction : Molecular docking studies suggest that this compound may bind effectively to proteins involved in cell signaling pathways associated with cancer proliferation and survival.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression, indicating a potential anti-inflammatory effect .

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